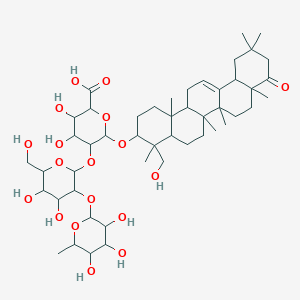

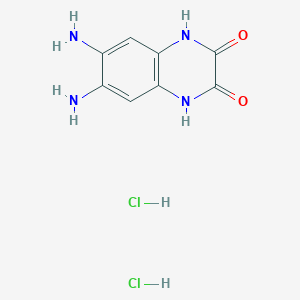

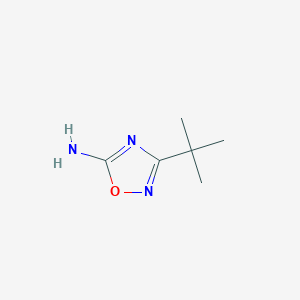

3-Tert-butyl-1,2,4-oxadiazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Tert-butyl-1,2,4-oxadiazol-5-amine and its derivatives involves various strategies, including condensation reactions and the use of tert-butyl nitrite as a mediator in synthesizing oxadiazole derivatives from terminal aryl alkenes through biradical reaction intermediates. This process results in the formation of new C═N, C═O, C-O, and C-N bonds, with both nitrogen atoms originating from tert-butyl nitrite and the carbonyl oxygen from water, showcasing the compound's versatility and potential for further chemical modifications (Sau et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of 3-Tert-butyl-1,2,4-oxadiazol-5-amine derivatives has been performed using various spectroscopic methods and single crystal X-ray diffraction. These studies reveal the compound's crystalline structure, confirming the presence of intermolecular hydrogen bonds and π–π stacking interactions that contribute to its stability and potential for interactions with other molecules (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 3-Tert-butyl-1,2,4-oxadiazol-5-amine often utilize its functional groups for further modifications and the development of novel compounds with potential biological activities. For example, its reaction with various nucleophiles and subsequent deprotection steps have been used to synthesize a wide range of amines, highlighting its utility in organic synthesis and medicinal chemistry (Ellman et al., 2002).

Wissenschaftliche Forschungsanwendungen

Reactivity and Derivative Synthesis

3-Tert-butyl-1,2,4-oxadiazol-5-amine serves as a precursor in the synthesis of biologically active compounds. Studies have explored its reactivity, leading to the formation of various derivatives. For instance, acylation reactions involving carboxylic acid chlorides and 3-Tert-butyl-1,2,4-oxadiazol-5-amine in the presence of triethylamine have been reported, yielding corresponding amides with established structures confirmed through spectral data (Mironovich & Shcherbinin, 2014).

Biological Activity and Antitumor Potential

The oxadiazole ring, present in 3-Tert-butyl-1,2,4-oxadiazol-5-amine, is a feature in natural products known for biological activity. Derivatives of this compound have been synthesized and tested for antitumor activity. For instance, compounds synthesized from 3-Tert-butyl-1,2,4-oxadiazol-5-amine demonstrated potent antitumor effects against a panel of cell lines, with certain derivatives exhibiting notable potency (Maftei et al., 2013).

Photophysics and Fluorescence

The compound and its derivatives have applications in photophysics due to their unique fluorescence characteristics. For example, 1,3,4-oxadiazole derivatives exhibited significant photophysical properties, including single-photon and two-photon excited fluorescence. These properties are critical in applications like fluorescence microscopy and in developing materials for optical data storage (Wei, 2007).

Synthesis of Fluorinated Heterocyclic Compounds

3-Tert-butyl-1,2,4-oxadiazol-5-amine is instrumental in synthesizing fluorinated heterocyclic compounds. These compounds are synthesized through photochemical methods, involving the fragmentation of certain rings and capture by nitrogen nucleophiles. Such fluorinated compounds are valuable due to their unique chemical properties and potential applications in various industries, including pharmaceuticals and agrochemicals (Buscemi et al., 2001).

Zukünftige Richtungen

The future directions for “3-Tert-butyl-1,2,4-oxadiazol-5-amine” and similar compounds could involve further exploration of their potential as anti-infective agents, given the reported activities of oxadiazoles . Additionally, the development of new synthetic methods could also be a focus of future research .

Eigenschaften

IUPAC Name |

3-tert-butyl-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUUSWWGUOPVLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-1,2,4-oxadiazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.